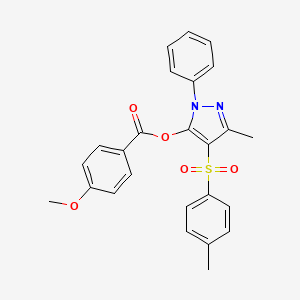

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate

Description

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate is a pyrazole-based ester derivative characterized by multiple functional groups:

- Pyrazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substituents:

- 1-position: A phenyl group, enhancing steric bulk and aromatic interactions.

- 3-position: A methyl group, contributing to hydrophobicity.

- 4-position: A tosyl (4-toluenesulfonyl) group, a strong electron-withdrawing moiety that may influence reactivity and solubility.

- 5-position: A 4-methoxybenzoate ester, providing both electron-donating (methoxy) and polar (ester) properties.

Its stereoelectronic profile is shaped by the interplay of electron-donating (methoxy) and withdrawing (tosyl) groups, which may dictate its chemical behavior in comparison to analogs.

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-17-9-15-22(16-10-17)33(29,30)23-18(2)26-27(20-7-5-4-6-8-20)24(23)32-25(28)19-11-13-21(31-3)14-12-19/h4-16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVDASGTCLPHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Mechanism of Action

The anticancer activity is often attributed to the ability of these compounds to interact with specific biological targets. For example, they may inhibit enzymes that are crucial for cancer cell growth or interfere with DNA replication processes. The presence of the tosyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy .

Material Science

Photochromic Properties

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate has been explored for its photochromic behavior. Photochromic materials change color upon exposure to light and can revert back when the light source is removed. This property is valuable in applications such as smart windows and optical devices. The structural modifications in pyrazole derivatives can significantly influence their photochromic properties, making them suitable candidates for advanced material applications .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate hydrazines with various carbonyl compounds followed by tosylation and esterification steps. The efficiency of these synthetic routes can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst choice .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms within the compound, while IR can identify functional groups present .

Data Summary

The following table summarizes key findings related to the applications of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress or cancer cell proliferation, leading to its observed antioxidant and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The phenyl group at position 1 in the target compound introduces greater steric hindrance compared to the methyl group in , which may reduce conformational flexibility.

- Solubility : The methoxy group in the target compound enhances solubility in polar solvents relative to ’s nitro group, which increases hydrophobicity.

NMR Spectral Comparisons

While direct NMR data for the target compound are unavailable, inferences can be made from ’s methodology , which highlights substituent-induced chemical shift changes. For example:

- Region A (positions 39–44) : In the target compound, protons near the tosyl group would experience downfield shifts due to electron withdrawal, analogous to nitro-substituted sulfonates in .

- Region B (positions 29–36) : Protons adjacent to the methoxy group may show upfield shifts compared to the nitro analog in , as methoxy is electron-donating.

A hypothetical NMR comparison (modeled after ) is proposed below:

| Proton Position | Target Compound (δ, ppm) | Compound (δ, ppm) | Compound (δ, ppm) |

|---|---|---|---|

| Near Tosyl/NO₂ | 7.8–8.2 (downfield) | 8.3–8.6 (stronger deshielding) | N/A |

| Near Methoxy | 3.9 (singlet) | N/A | 3.8 (singlet) |

Crystallographic Insights

Crystal structures of related compounds (e.g., ) are typically solved using SHELXL , which refines bond lengths and angles with high precision. Key differences between the target compound and may include:

- Bond Lengths : The C–S bond in the tosyl group (target) is expected to be shorter than the C–SO₂ bond in ’s nitrobenzenesulfonate due to differences in electronegativity.

- Packing Motifs : The phenyl and methoxy groups in the target compound could promote π-π stacking or hydrogen bonding, respectively, whereas ’s nitro group may favor dipole interactions.

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate is a compound belonging to the pyrazole class of heterocyclic compounds, which have gained attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate can be represented as follows:

This compound features a pyrazole ring substituted with a tosyl group and a methoxybenzoate moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate. The following table summarizes key findings from various research studies on its anticancer properties:

Case Study: Induction of Apoptosis

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, treatment with the compound resulted in increased apoptosis as evidenced by the activation of caspases 9, 8, and 3/7. The compound also suppressed NF-kB expression while promoting p53 and Bax expression, which are crucial for apoptosis signaling pathways. Additionally, it was observed that the compound triggered autophagy through increased formation of autophagosomes and mTOR inhibition .

Mechanisms Underlying Biological Activity

The biological activity of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate can be attributed to several mechanisms:

- Caspase Activation : The compound enhances the activation of caspases involved in the apoptotic pathway.

- NF-kB Pathway Inhibition : By inhibiting this pathway, which is often upregulated in cancer cells, the compound reduces cell survival signals.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

- Autophagy Induction : The compound promotes autophagy, which can lead to cell death in certain contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.